2-[2-(trifluoromethyl)phenyl]-1H-imidazole
Description
Contextualization of Imidazole (B134444) Derivatives in Contemporary Chemical Research
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. jchemrev.comijpsjournal.com Its derivatives are integral to a vast array of pharmaceuticals and bioactive compounds, demonstrating a broad spectrum of therapeutic potentials. jchemrev.comijpsjournal.com The imidazole nucleus is a versatile scaffold, capable of engaging in various biological interactions, which has led to its incorporation in drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral activities, among others. ijpsjournal.comnih.gov The structural features of the imidazole ring, including its ability to form hydrogen bonds and participate in hydrophobic and van der Waals interactions, make it a privileged structure in drug discovery. nih.gov This significance is underscored by its presence in naturally occurring molecules like the amino acid histidine and in numerous synthetic drugs. nih.govlifechemicals.com
Significance of Trifluoromethyl-Substituted Scaffolds in Molecular Design
The introduction of a trifluoromethyl (-CF3) group into a molecular scaffold is a well-established strategy in modern drug design to enhance a compound's physicochemical and biological properties. bohrium.comhovione.com The -CF3 group is highly electronegative and lipophilic, which can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.com It is often used as a bioisostere for a methyl or chloro group to modulate electronic properties and protect against metabolic oxidation. wikipedia.org The unique characteristics of the trifluoromethyl group have been instrumental in the development of numerous successful drugs. wikipedia.org
Historical and Current Academic Research Landscape of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole and Related Compounds
While extensive research exists for both imidazole derivatives and trifluoromethyl-containing compounds, the specific molecule this compound has a more focused research history. An isomer, 1-[2-(trifluoromethyl)phenyl]imidazole, has been investigated as a potent inhibitor of neuronal nitric oxide synthase, with studies exploring its potential antidepressant-like effects. ossila.comsigmaaldrich.com Research on related trifluoromethyl-substituted imidazoles has demonstrated their potential in various applications. For instance, studies on other isomers have explored their synthesis and potential as antifungal agents. nih.govresearchgate.net The synthesis of various trifluoromethyl-substituted imidazole derivatives is an active area of research, with methods being developed for their efficient preparation. nih.gov
A study on a related compound, 2-(4-(trifluoromethyl)phenyl)-1-phenyl-1H-imidazo[4,5-f] mdpi.comacs.org phenanthroline (tfmppip), investigated its interaction with bovine serum albumin (BSA), revealing a strong quenching ability and the formation of a stable complex. nih.gov This type of research is crucial for understanding the pharmacokinetic profiles of such compounds.
Interdisciplinary Research Potential of the this compound Moiety
The unique combination of the imidazole and trifluoromethylphenyl moieties in this compound suggests a broad potential for interdisciplinary research. In medicinal chemistry, it holds promise for the development of new therapeutic agents, building on the known bioactivities of both constituent parts. jchemrev.comhovione.com Beyond pharmaceuticals, trifluoromethyl-substituted heterocyclic compounds are of interest in materials science. For example, related phenylimidazole complexes have been investigated for their use in organic light-emitting diodes (OLEDs) due to their photoluminescence properties. ossila.com The ability of the imidazole moiety to coordinate with metal ions also opens up possibilities in the design of novel catalysts and sensors. lifechemicals.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-4-2-1-3-7(8)9-14-5-6-15-9/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDVEUHTIRRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433400 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174356-08-2 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Trifluoromethyl Phenyl 1h Imidazole and Its Precursors
Classical and Contemporary Approaches to the Imidazole (B134444) Core Synthesis
The formation of the imidazole ring is a well-established area of heterocyclic chemistry, with several named reactions forming the classical foundation. pharmaguideline.com
Classical Methods:
Debus-Radziszewski Synthesis: This multicomponent reaction, first reported by Heinrich Debus in 1858, involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgnih.gov To synthesize the target molecule, 2-(trifluoromethyl)benzaldehyde (B1295035) would be used as the aldehyde component. The reaction proceeds in two conceptual stages: the formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde. wikipedia.org
Wallach Synthesis: This method involves the reaction of a N,N'-disubstituted oxamide (B166460) with phosphorus oxychloride to form a chloroimidazole, which can be subsequently modified. pharmaguideline.com
Marckwald Synthesis: This route utilizes α-amino ketones or esters and a cyanate (B1221674) or related reagent to construct the imidazole ring. pharmaguideline.com
Contemporary Approaches:
Modern synthetic methods often focus on improving efficiency, yield, and substrate scope through multicomponent reactions (MCRs) and novel catalytic systems. irjmets.comquizgecko.com MCRs are highly efficient as they combine multiple starting materials in a single step, reducing waste and saving time. nih.gov For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org
A general comparison of these approaches is presented in the table below.
| Method | Reactants | Conditions | Advantages | Disadvantages |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Typically heating | Versatile, readily available starting materials | Can have moderate yields, may require purification |
| Wallach | N,N'-disubstituted oxamide, POCl₃ | Harsher conditions | Access to chloroimidazoles | Limited substrate scope |
| Marckwald | α-Amino ketone/ester, Cyanate | Varies | Good for specific substitution patterns | Starting materials may be less accessible |
| Multicomponent Reactions (MCRs) | Varies (e.g., diketone, aldehyde, amine, ammonium salt) | Often catalyzed, can be solvent-free | High efficiency, atom economy, diversity | Optimization of conditions can be complex |
Regioselective Functionalization Strategies at the 2-Position of the Imidazole Ring
Direct functionalization of a pre-formed imidazole ring is a powerful strategy. The C-2 position of the imidazole ring is the most acidic and is susceptible to nucleophilic substitution, especially if a leaving group is present. nih.govmdpi.com
Palladium-catalyzed C-H arylation has emerged as a key method for the regioselective functionalization of imidazoles. nih.gov By using a suitable protecting group on the imidazole nitrogen, such as the SEM group [2-(trimethylsilyl)ethoxymethyl], it is possible to direct arylation to the C-2 position. nih.gov The reaction typically employs a palladium catalyst and a base. The addition of copper(I) salts has been shown to alter the regioselectivity, favoring the C-2 position. nih.gov
Another approach involves the synthesis of 2-haloimidazoles, which can then undergo nucleophilic substitution to introduce the desired aryl group. pharmaguideline.com
Introduction of the 2-(Trifluoromethyl)phenyl Moiety
The introduction of the 2-(trifluoromethyl)phenyl group can be achieved in two main ways: by using a pre-functionalized starting material or by late-stage functionalization.
Use of Pre-functionalized Starting Materials: The most direct route involves using 2-(trifluoromethyl)benzaldehyde in a reaction that constructs the imidazole ring, such as the Debus-Radziszewski synthesis. wikipedia.org Alternatively, in cross-coupling reactions, 2-(trifluoromethyl)phenylboronic acid or a related organometallic reagent can be coupled with a 2-haloimidazole.
Late-Stage Trifluoromethylation: While less direct for this specific target, methods exist to introduce a trifluoromethyl group onto an aromatic ring. These include the use of Ruppert's reagent (TMSCF₃) or the reaction of an aryl iodide with trifluoromethyl copper. wikipedia.org
The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group and can significantly alter the electronic properties and metabolic stability of a molecule. wikipedia.orgnih.gov
Novel Synthetic Pathways for 2-[2-(trifluoromethyl)phenyl]-1H-imidazole
Recent advances in organic synthesis offer novel pathways for the preparation of this target molecule.
One-Pot Multicomponent Synthesis: A plausible novel route would be a one-pot, three-component reaction of glyoxal, 2-(trifluoromethyl)benzaldehyde, and ammonium acetate, catalyzed by a recyclable solid acid catalyst like HBF₄–SiO₂. rsc.org This approach would be highly efficient and environmentally friendly.
Flow Chemistry Synthesis: The use of continuous flow reactors could enable a safe and scalable synthesis, particularly for reactions that are exothermic or require precise control of reaction parameters.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis could potentially be used for the C-H functionalization of the imidazole ring with a suitable 2-(trifluoromethyl)phenyl radical precursor.
A recent study reported a silver-catalyzed [3+2] cycloaddition of azomethine ylides with trifluoroacetimidoyl chlorides to create 5-(trifluoromethyl)imidazoles, showcasing a modern approach to synthesizing trifluoromethylated imidazoles. rsc.org Another method involves the reaction of trifluoromethyl(α-bromoalkenyl)ketones with benzimidamides to yield 5-(trifluoroacetyl)imidazoles. researchgate.net
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes.
Debus-Radziszewski Reaction: The mechanism is thought to involve the initial condensation of the 1,2-dicarbonyl with ammonia to form a diimine intermediate. This is followed by the condensation of the diimine with the aldehyde (2-(trifluoromethyl)benzaldehyde) and subsequent cyclization and oxidation to form the aromatic imidazole ring. wikipedia.org
Palladium-Catalyzed C-H Arylation: The catalytic cycle typically involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 2-(trifluoromethyl)bromobenzene).
C-H Activation/Deprotonation: The imidazole C-H bond is activated, and a proton is removed by a base.
Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the palladium(0) catalyst. nih.gov
Van Leusen Imidazole Synthesis: This method uses tosylmethyl isocyanide (TosMIC) as a key reagent. A plausible mechanism for synthesizing a trifluoromethyl-substituted imidazole involves the coupling of an N-aryltrifluoroacetimidoyl chloride with TosMIC. mdpi.com
Catalytic Methodologies in the Synthesis of this compound
A wide range of catalysts can be employed for the synthesis of the imidazole core and its subsequent functionalization. researchgate.net
| Catalyst Type | Examples | Application in Synthesis | Reference |
| Lewis Acids | Zn(BF₄)₂, HBF₄–SiO₂, ZrCl₄, Ytterbium-triflate | Multicomponent reactions for imidazole synthesis | rsc.org, quizgecko.com |
| Transition Metals | Pd catalysts, Cu catalysts, Ru catalysts | C-H functionalization, cross-coupling reactions, cyclization | organic-chemistry.org, rsc.org, nih.gov |
| Solid Acid Catalysts | ZSM-11 zeolite, Silica-supported boron trifluoride | Heterogeneous catalysis for multicomponent reactions | nih.gov, nih.gov |
| Biocatalysts | Lemon juice (contains citric acid) | Green synthesis of triaryl-imidazoles | researchgate.net |
| Organocatalysts | L-proline derived magnetic nanoparticles | Three-component condensation reactions | rsc.org |
The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and environmental impact. For the synthesis of this compound, a Lewis acid catalyst in a multicomponent reaction or a palladium catalyst for a cross-coupling reaction would be highly effective.
Sustainable Chemistry Considerations in Synthetic Route Design
Green chemistry principles are increasingly important in the design of synthetic routes. researchgate.net
Atom Economy: Multicomponent reactions are inherently more atom-economical than multi-step syntheses. nih.gov
Use of Safer Solvents: The use of water or solvent-free conditions is a key aspect of green chemistry. nih.gov Some imidazole syntheses have been successfully performed in water or under solvent-free conditions. asianpubs.org
Energy Efficiency: Microwave irradiation and ultrasound have been used to accelerate imidazole synthesis, often leading to shorter reaction times and higher yields. nih.govresearchgate.net
Renewable Feedstocks and Biocatalysts: The use of biocatalysts like lemon juice demonstrates the potential for using renewable resources in chemical synthesis. researchgate.net
Reusable Catalysts: Solid-supported catalysts, such as zeolites and magnetic nanoparticles, can be easily recovered and reused, reducing waste and cost. nih.govrsc.org
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Chemical Reactivity and Derivatization Strategies of 2 2 Trifluoromethyl Phenyl 1h Imidazole
Reactivity of the Imidazole (B134444) N-H Proton and Nitrogen Atom
The imidazole ring contains two nitrogen atoms, one of which is a "pyrrole-like" nitrogen that bears a proton (N-H) and contributes to the aromatic sextet, while the other is a "pyridine-like" nitrogen with a lone pair of electrons in an sp2 hybrid orbital. quora.comglobalresearchonline.net The N-H proton is acidic and can be removed by a base. The predicted pKa of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole is approximately 12.37. chemicalbook.comguidechem.com This acidity allows for N-alkylation and N-acylation reactions. uobabylon.edu.iqresearchgate.net
The pyridine-like nitrogen is nucleophilic and is the primary site of attack for electrophiles. researchgate.netyoutube.com This reactivity preserves the aromaticity of the imidazole ring. youtube.com Common reactions involving this nitrogen atom include:
N-Alkylation: Reaction with alkyl halides can introduce alkyl groups at the nitrogen position. uobabylon.edu.iq
N-Acylation: Acyl groups can be added to the nitrogen atom using acylating agents. youtube.com
The choice of base is crucial in these reactions, as a sufficiently strong base can deprotonate both the N-H and C-H bonds, although deprotonation at the nitrogen is generally favored due to the higher acidity of the N-H proton. researchgate.net
Electrophilic Aromatic Substitution on the Trifluoromethylphenyl Ring
The trifluoromethylphenyl ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the trifluoromethyl (CF3) group. vaia.comscispace.comnih.gov This deactivation is a result of the high electronegativity of the fluorine atoms, which pulls electron density away from the benzene (B151609) ring through inductive effects. vaia.comnih.gov
The CF3 group is a meta-directing substituent. vaia.comscispace.comyoutube.com It deactivates the ortho and para positions more than the meta position, making the meta position the most favorable site for electrophilic attack. vaia.comyoutube.com This is because the carbocation intermediate formed during meta attack is less destabilized than the intermediates for ortho and para attack. youtube.com
The imidazole substituent, on the other hand, is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution. quora.comorganicchemistrytutor.com However, in the context of this compound, the powerful deactivating and meta-directing effect of the CF3 group dominates the reactivity of the phenyl ring. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur primarily at the positions meta to the trifluoromethyl group on the phenyl ring. acs.org
Nucleophilic Reactions Involving the Imidazole Core
While the imidazole ring is generally more susceptible to electrophilic attack, nucleophilic substitution can occur, particularly at the C-2 position, especially if there are strong electron-withdrawing groups on the ring. globalresearchonline.netnih.gov In the case of this compound, the electron-withdrawing trifluoromethylphenyl group at the C-2 position makes this position more susceptible to nucleophilic attack compared to an unsubstituted imidazole.
Computational studies show that the C-2 position of the imidazole ring has a lower electron density, making it the preferred site for nucleophilic reactions. nih.gov
Metal-Catalyzed Cross-Coupling Reactions at Various Substitutable Positions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to modify this compound.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates. acs.orgwikipedia.org Halogenated derivatives of this compound can be coupled with a wide range of boronic acids to introduce new aryl, heteroaryl, or alkyl groups. acs.orgrsc.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper species. researchgate.netnih.govwikipedia.org This method can be used to introduce alkynyl groups onto the imidazole or phenyl rings of the title compound, provided a suitable halide is present. nih.govnih.gov The reaction tolerates a variety of functional groups. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org It is a versatile method for introducing a wide range of primary and secondary amines to the aromatic rings of this compound. wikipedia.orgnih.govacs.org The choice of phosphine (B1218219) ligand is critical for the success of this reaction and depends on the specific substrates. wikipedia.org
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst System | Coupling Partners | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Palladium catalyst, Base | Organoboron compound + Organic halide/triflate | C-C |
| Sonogashira | Palladium catalyst, Copper co-catalyst | Terminal alkyne + Aryl/vinyl halide | C-C (sp-sp2) |
| Buchwald-Hartwig | Palladium catalyst, Ligand, Base | Amine + Aryl halide | C-N |
Functional Group Interconversion Strategies for Compound Modification
Functional group interconversions (FGIs) are essential for the derivatization of this compound, allowing for the synthesis of a diverse library of analogues.
Common FGI strategies include:
Conversion of Halides: Halogen atoms, introduced via electrophilic halogenation, can serve as handles for various cross-coupling reactions or be converted to other functional groups. For instance, an aryl bromide can be converted to an iodide via the Finkelstein reaction to enhance its reactivity in coupling reactions. vanderbilt.edu
Modification of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can sometimes be modified under specific conditions, although this is less common.
Reactions of the Imidazole N-H: As mentioned in section 3.1, the N-H proton can be readily replaced by various functional groups through alkylation or acylation. uobabylon.edu.iq
Table 2: Examples of Functional Group Interconversions
| Starting Functional Group | Reagents | Product Functional Group |
|---|---|---|
| Hydroxyl (-OH) | PPh3, Br2 | Bromo (-Br) |
| Hydroxyl (-OH) | PPh3, I2, Imidazole | Iodo (-I) |
| Carboxylic Acid (-COOH) | SOCl2, then NaN3 | Acyl Azide (B81097) (-CON3) |
| Aldehyde (-CHO) | 1. NH2OH, 2. [H] | Amine (-CH2NH2) |
| Bromo (-Br) | NaI, Acetone | Iodo (-I) |
Source: General functional group interconversion strategies. vanderbilt.eduub.edu
Synthesis of Complex Analogues and Hybrid Structures
The versatile reactivity of this compound allows for its incorporation into more complex molecular architectures and hybrid structures.
Hybrid Pharmacophores: The core structure can be linked to other pharmacologically active moieties to create hybrid molecules with potentially enhanced or novel biological activities. For example, imidazole-triazole hybrids have been synthesized using click chemistry. semanticscholar.org
Fused Ring Systems: Intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems. For instance, derivatives of 2-(2-bromophenyl)imidazoles can undergo tandem Sonogashira coupling and hydroamination to form imidazo[2,1-a]isoquinolines. nih.gov
Phenanthroimidazole Derivatives: The imidazole core can be incorporated into larger polycyclic aromatic systems like phenanthro[9,10-d]imidazole, which have applications in materials science. nih.govnih.gov
The synthesis of these complex structures often involves a multi-step approach, utilizing the reactions described in the preceding sections. researchgate.netnih.gov
Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations
The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic properties of the substituents.
Reaction Kinetics: The electron-withdrawing trifluoromethyl group generally slows down the rate of electrophilic aromatic substitution on the phenyl ring. youtube.com Conversely, the electron-rich imidazole ring generally reacts quickly with electrophiles. globalresearchonline.net In metal-catalyzed reactions, the choice of catalyst, ligand, and reaction conditions significantly impacts the reaction rate. For instance, in Suzuki couplings, more electron-rich phosphine ligands can lead to higher catalytic activity. rsc.org
Thermodynamic Considerations: The relative stability of intermediates and products plays a crucial role in determining the outcome of a reaction. In electrophilic substitution on the phenyl ring, the meta-product is thermodynamically favored due to the destabilizing effect of the CF3 group on the ortho and para intermediates. youtube.com In the case of N-substitution on the imidazole ring, the product substituted at the nitrogen atom is often the kinetically favored product, while the C-substituted product may be thermodynamically more stable, and isomerization can sometimes occur under prolonged heating. youtube.com The stability of metal complexes in catalytic cycles is also a key thermodynamic factor.
Advanced Spectroscopic and Structural Elucidation of 2 2 Trifluoromethyl Phenyl 1h Imidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 2-[2-(trifluoromethyl)phenyl]-1H-imidazole, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and spatial relationships of the atoms.
Based on established chemical shift principles and data from related structures, the ¹H and ¹³C NMR spectra can be predicted. The protons on the imidazole (B134444) ring are expected in the aromatic region, as are the protons of the trifluoromethylphenyl group. The trifluoromethyl group itself does not produce a ¹H signal but will influence the shifts of nearby protons and carbons and can be observed in ¹⁹F NMR. The carbon spectrum will show distinct signals for the imidazole and phenyl rings, with the CF₃ carbon appearing at a characteristic downfield shift and exhibiting a strong one-bond coupling with the fluorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Imidazole N-H | ~12-13 | - |
| Imidazole C2 | - | ~145 |
| Imidazole C4/C5 | ~7.2-7.4 | ~120-128 |
| Phenyl C1' | - | ~130 |
| Phenyl C2' | - | ~128 (q, JCF ≈ 30 Hz) |
| Phenyl C3' | ~7.8 | ~132 |
| Phenyl C4' | ~7.7 | ~128 |
| Phenyl C5' | ~7.7 | ~130 |
| Phenyl C6' | ~7.9 | ~126 (q, JCF ≈ 5 Hz) |
| -CF₃ | - | ~124 (q, JCF ≈ 275 Hz) |
| q = quartet |
Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show correlations between the adjacent protons on the phenyl ring (H3' to H4', H4' to H5', H5' to H6'), confirming their sequence. It would also show a correlation between the two protons on the imidazole ring (H4 and H5).
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to. This would unequivocally link the predicted proton signals to their corresponding carbon signals in Table 1, for instance, confirming which proton signal corresponds to C4-H4 versus C5-H5.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away, which is vital for establishing the connectivity between the different parts of the molecule. Key HMBC correlations would be observed from the imidazole protons (H4/H5) to the phenyl-substituted carbon (C2) and from the phenyl proton H6' to the imidazole carbon C2, definitively proving the connection between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, even if they are not directly bonded. A key NOESY correlation would be expected between the imidazole proton at position 5 and the phenyl proton at position 6'. This through-space interaction would provide evidence for the preferred conformation of the molecule regarding the rotation around the C2-C1' bond.
Table 2: Key Predicted 2D NMR Correlations
| Experiment | Predicted Correlation | Information Gained |
| COSY | H4' ↔ H5' | Connectivity of phenyl protons |
| HSQC | H4 ↔ C4 | Direct C-H attachment |
| HMBC | H6' ↔ C2 | Phenyl-Imidazole Ring Connectivity |
| NOESY | H5 ↔ H6' | Spatial Proximity / Conformation |
While solution NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) offers insight into its structure in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. acs.org
Solid-state NMR can distinguish between different crystalline forms (polymorphs), which may have different packing arrangements and intermolecular interactions. The chemical shifts in the solid state can differ from those in solution due to these packing effects. Furthermore, ssNMR can be used to study the hydrogen bonding network in the crystal lattice, particularly by observing the ¹⁵N chemical shifts of the imidazole nitrogens, providing data that is complementary to X-ray crystallography. acs.orgtandfonline.com
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mt.com The resulting spectra provide a fingerprint that is unique to the compound and offers information about its functional groups.
For this compound, the IR spectrum would be expected to show a broad absorption band for the N-H stretching of the imidazole ring around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The region between 1400-1600 cm⁻¹ would contain characteristic C=C and C=N stretching vibrations from both the phenyl and imidazole rings. The most intense and characteristic bands would be the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ region. nih.govuantwerpen.be
Raman spectroscopy provides complementary information. While the N-H stretch might be weak, the aromatic ring stretching vibrations are typically strong and well-defined in the Raman spectrum.
Table 3: Predicted Key Vibrational Modes
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| N-H stretch (imidazole) | 3100-3300 | IR |
| Aromatic C-H stretch | 3000-3100 | IR, Raman |
| C=N / C=C ring stretch | 1400-1620 | IR, Raman |
| C-F symmetric/asymmetric stretch | 1100-1300 | IR |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.govyoutube.com For C₁₀H₇F₃N₂, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition with high confidence.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. miamioh.edu This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information. For this compound, fragmentation would likely involve cleavage of the bond between the two rings and characteristic losses from the trifluoromethylphenyl moiety.
Table 4: Predicted HRMS Fragments
| Proposed Fragment | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₀H₈F₃N₂]⁺ | 213.0688 |
| [M-HCN]⁺ | [C₉H₆F₃N]⁺ | 186.0525 |
| [CF₃-Ph]⁺ | [C₇H₄F₃]⁺ | 145.0260 |
| [Imidazole]⁺ | [C₃H₃N₂]⁺ | 67.0345 |
X-ray Crystallography for Single-Crystal Structure Determination and Intermolecular Interactions
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.
Table 5: Crystallographic Data for Analogue Compound: 2-Phenyl-1H-imidazole nih.gov
| Parameter | Value |
| Chemical Formula | C₉H₈N₂ |
| Crystal System | Orthorhombic |
| Space Group | Ama2 |
| a (Å) | 10.0740 (15) |
| b (Å) | 18.151 (4) |
| c (Å) | 4.1562 (10) |
| Key Intermolecular Interaction | N-H···N hydrogen bonds |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
The electronic absorption and emission properties of this compound provide significant insights into its electronic structure and photophysical behavior. While specific experimental data for this exact compound is limited in publicly available literature, a comprehensive understanding can be constructed by analyzing the parent molecule, 2-phenyl-1H-imidazole, and considering the electronic influence of the trifluoromethyl substituent.
The electronic transitions of 2-aryl-1H-imidazoles are primarily associated with π → π* transitions within the conjugated system formed by the imidazole and phenyl rings. The absorption spectra of these compounds are typically characterized by strong absorption bands in the ultraviolet region. For the parent compound, 2-phenyl-1H-imidazole, the absorption maximum is generally observed in the range of 280-300 nm. The introduction of substituents on the phenyl ring can modulate the energy of these transitions, leading to shifts in the absorption maxima.
The 2-(trifluoromethyl)phenyl group is expected to influence the electronic properties of the imidazole core. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic perturbation can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in the principal electronic transitions. Computational studies on similar fluorinated imidazole derivatives have shown that such substitutions can lower the LUMO energy level.
Upon excitation with UV radiation, 2-aryl-1H-imidazoles typically exhibit fluorescence. The emission spectra provide information about the energy of the first excited singlet state (S1). The Stokes shift, which is the difference in energy between the absorption and emission maxima, offers insights into the geometric and electronic relaxation of the molecule in the excited state.
The presence of the trifluoromethyl substituent is known to cause a blue shift (a shift to shorter wavelengths) in the emission spectra of related aromatic heterocyclic compounds, such as phenanthroimidazole derivatives. This is attributed to the electron-withdrawing nature of the trifluoromethyl moiety, which alters the π-conjugation of the ligand and lowers the triplet energy level. Consequently, it is anticipated that this compound would also exhibit a blue-shifted emission compared to the unsubstituted 2-phenyl-1H-imidazole.
The photophysical properties of 2-aryl imidazoles can also be sensitive to the solvent environment. Changes in solvent polarity can influence the energies of the ground and excited states to different extents, leading to solvatochromic shifts in the absorption and emission spectra.
To illustrate the typical photophysical parameters of related compounds, the following tables present data for various 2-aryl-1H-imidazole derivatives.
Table 1: Representative Electronic Absorption Data for 2-Aryl-1H-Imidazole Derivatives in Various Solvents
| Compound | Solvent | Absorption Maximum (λabs, nm) |
| 2-Phenyl-1H-imidazole | Ethanol | ~290 |
| 2-(4-Methoxyphenyl)-1H-imidazole | Dichloromethane | ~305 |
| 2-(4-Nitrophenyl)-1H-imidazole | Dichloromethane | ~320 |
Note: The data in this table is representative of 2-aryl-1H-imidazoles and is intended for illustrative purposes. Specific values for this compound may vary.
Table 2: Representative Fluorescence Emission Data for 2-Aryl-1H-Imidazole Derivatives
| Compound | Solvent | Emission Maximum (λem, nm) | Stokes Shift (cm-1) |
| 2-Phenyl-1H-imidazole | Ethanol | ~350 | ~6500 |
| 4,5-Diphenyl-2-(4-methoxyphenyl)-1H-imidazole | THF | 435 | - |
| 2-(Anthracen-9-yl)-4,5-diphenyl-1H-imidazole | Dichloromethane | 469 | - |
Note: The data in this table is representative of 2-aryl-1H-imidazoles and is intended for illustrative purposes. Specific values for this compound may vary. Stokes shift is calculated from representative absorption and emission maxima and may not be precise for all compounds.
Computational Chemistry and Theoretical Investigations of 2 2 Trifluoromethyl Phenyl 1h Imidazole
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO/LUMO)
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, which dictates the molecule's chemical properties.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting areas susceptible to electrophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher chemical reactivity and lower kinetic stability.
For 2-[2-(trifluoromethyl)phenyl]-1H-imidazole, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO may have significant contributions from the electron-withdrawing trifluoromethylphenyl group. nih.gov A hypothetical representation of the FMOs and their energies, as would be determined by Density Functional Theory (DFT) calculations, is presented in Table 1. ucsb.eduajchem-a.com
Table 1: Hypothetical Frontier Molecular Orbital (HOMO-LUMO) Properties of this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
This table is illustrative and based on typical values for similar aromatic heterocyclic compounds.
Density Functional Theory (DFT) Studies on Geometric Optimization and Conformational Analysis
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. nih.gov Geometric optimization using DFT involves finding the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. researchgate.netnih.govmdpi.com For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its geometry.
Conformational analysis, also performed using DFT, explores the different spatial arrangements of the molecule that can be achieved through rotation around single bonds. nih.govresearchgate.net A key aspect for this compound would be the rotational barrier between the phenyl and imidazole rings. A potential energy surface scan can be performed by systematically rotating the dihedral angle connecting the two rings to identify the most stable conformer and any higher energy conformers. researchgate.net This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry can predict various spectroscopic properties, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.govmdpi.com These theoretical predictions can aid in the assignment of experimental NMR signals. For this compound, calculations would predict the chemical shifts for the protons and carbons in both the imidazole and trifluoromethylphenyl rings. niscpr.res.in
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical infrared (IR) spectrum. researchgate.net This is useful for identifying characteristic functional groups and for understanding the vibrational modes of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. nih.gov This provides information about the electronic transitions between molecular orbitals and can help explain the color and photophysical properties of the compound.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Hypothetical Predicted Value |
|---|---|---|
| ¹H NMR | Imidazole Protons | δ 7.0-8.0 ppm |
| ¹H NMR | Phenyl Protons | δ 7.5-8.5 ppm |
| ¹³C NMR | Imidazole Carbons | δ 115-145 ppm |
| ¹³C NMR | Phenyl Carbons | δ 120-140 ppm |
| IR | N-H Stretch | ~3100-3300 cm⁻¹ |
| IR | C=N Stretch | ~1600-1650 cm⁻¹ |
| IR | C-F Stretch | ~1100-1300 cm⁻¹ |
This table is illustrative and based on typical values for similar imidazole derivatives.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Effects
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov By simulating the motions of the atoms, MD can explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the transitions between them. nih.govarxiv.orgbiorxiv.org This is particularly important for understanding its flexibility and how it might adapt its shape to fit into a binding site.
MD simulations can also be used to investigate the effects of the solvent on the molecule's structure and dynamics. onsager.cn By including explicit solvent molecules in the simulation, it is possible to see how interactions with the solvent influence the conformational preferences of the compound.
Theoretical Studies of Reaction Mechanisms and Transition States Involving the Compound
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. d-nb.inforesearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. nih.gov For this compound, theoretical studies could investigate its synthesis, its potential metabolic pathways, or its reactions with other molecules. semanticscholar.org Identifying the transition state structures and their associated energy barriers provides crucial information about the kinetics and feasibility of a reaction.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.netnih.govconicet.gov.arresearchgate.net These models are built using molecular descriptors, which are numerical representations of the chemical structure.
For derivatives of this compound, a QSAR/QSPR study would involve:
Synthesizing or computationally designing a series of derivatives with variations in their structure.
Calculating a wide range of molecular descriptors for each derivative (e.g., electronic, steric, and hydrophobic properties).
Measuring the biological activity or property of interest for each compound.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the activity/property. kashanu.ac.ir
These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or effective compounds.
In Silico Binding Affinity Predictions and Molecular Docking Simulations with Theoretical Receptor Models
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.govnih.govnih.govtrdizin.gov.trdergipark.org.trscispace.comresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
For this compound, a molecular docking study would involve:
Obtaining or building a three-dimensional model of a target receptor.
Docking the 3D structure of the compound into the binding site of the receptor.
Using a scoring function to estimate the binding affinity and to rank different binding poses.
The results of a docking simulation can provide a detailed picture of the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, which can explain the compound's biological activity and guide the design of derivatives with improved binding affinity.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Imidazole |
| Naphthalene |
| 2-aminopyridine |
| 2-hydroxyacetophenone |
| α-iodoketone |
| 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine |
| Iodine |
Medicinal Chemistry and Pharmacological Scaffold Design Based on 2 2 Trifluoromethyl Phenyl 1h Imidazole
Design Principles for Novel Therapeutic Agents Incorporating the Imidazole (B134444) Scaffold
The design of new therapeutic agents based on the 2-[2-(trifluoromethyl)phenyl]-1H-imidazole scaffold is guided by established medicinal chemistry principles. The imidazole core is a versatile binder, a feature seen in numerous clinically used drugs. nih.govchemijournal.com The primary design principle involves leveraging this core's ability to form critical hydrogen bonds and aromatic interactions within a target's active site. nih.gov
A key strategy is the strategic placement of the trifluoromethylphenyl group. The CF3 group is a powerful electron-withdrawing group and a bioisostere for other groups, which can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and membrane permeability. Its placement at the ortho-position of the phenyl ring can induce a specific dihedral angle (twist) between the phenyl and imidazole rings, which can be crucial for optimal fitting into a constrained protein binding pocket. nih.gov
Another important design principle is the creation of hybrid molecules, where the core scaffold is combined with other pharmacologically active fragments to create a single molecule with potentially synergistic or multi-target activity. nih.gov Furthermore, derivatization at the N-1 position of the imidazole ring or at the C-4 and C-5 positions allows for fine-tuning of the molecule's properties, enabling the optimization of potency, selectivity, and drug-like characteristics. mdpi.com A notable example of this scaffold's potential is seen in the related isomer, 1-[2-(trifluoromethyl)phenyl]imidazole (TRIM), which has been extensively investigated as a potent inhibitor of neuronal nitric oxide synthase (nNOS), a target for depression and anxiety. ossila.com
Structure-Activity Relationship (SAR) Studies of Synthesized Analogues and Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For the 2-phenyl-1H-imidazole scaffold, SAR exploration has led to the development of potent agents for various diseases. nih.govresearchgate.net A critical finding in related scaffolds is that substituting the phenyl ring with a 2-trifluoromethyl group can significantly enhance potency compared to other substituents like a chloro-group. researchgate.net
SAR studies on related phenyl-imidazole series have revealed several key insights:
The ortho-Trifluoromethyl Group: The presence and position of the CF3 group are often critical. In studies of indazole-based TRPA1 antagonists, moving the trifluoromethyl group from other positions to the ortho-position of the phenyl ring dramatically improved in vitro activity. researchgate.net Similarly, for some HIF-1 inhibitors, trifluoromethyl substitution enhanced inhibitory activity compared to electron-donating groups. nih.gov
Imidazole N-1 Substitution: Alkylation or arylation at the N-1 position of the imidazole ring significantly impacts activity. For some antiviral conjugates, maintaining a hydrogen atom at the N(1) position was found to be crucial for potency. mdpi.com In other cases, adding specific substituents at this position is used to extend into other regions of the binding pocket or to block metabolism.
Imidazole C4/C5 Substitution: Modifications at the 4 and 5 positions of the imidazole ring allow for further optimization. Introducing small alkyl or halogen groups can influence the electronic properties and steric profile of the scaffold, leading to improved target engagement and selectivity. nih.gov
The following interactive table summarizes representative SAR findings for analogues based on the broader 2-phenyl-imidazole scaffold, highlighting the importance of specific substitutions.
Table 1: Representative Structure-Activity Relationship (SAR) Data for 2-Phenyl-Imidazole Analogues
| Analogue/Modification | Target/Assay | Activity (IC₅₀/EC₅₀) | SAR Insights | Reference |
|---|---|---|---|---|
| Scaffold: 2-Phenyl-1H-imidazole | ||||
| 2-(2-Chlorophenyl) substitution | TRPA1 Antagonism | 1.23 µM | Baseline activity; identified as a hit for optimization. | researchgate.net |
| 2-(2-Trifluoromethyl)phenyl substitution | TRPA1 Antagonism | 0.015 µM | Ortho-CF3 group significantly improves potency over the chloro-analogue. | researchgate.net |
| Scaffold: Phenyl Imidazole Carboxamide | ||||
| 4-Fluoro-N-(5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-yl)benzamide | L. donovani inhibition | >50 µM | Initial hit compound with modest activity. | nih.govresearchgate.net |
| Optimized analogue with modified substitutions | L. donovani inhibition | <1 µM | Systematic modification of the scaffold led to a significant improvement in potency and metabolic stability. | nih.gov |
| Scaffold: 2,4-Diphenyl-1H-imidazole |
Investigation of Molecular Interactions with Putative Biological Targets Through Computational Modeling
Computational modeling, including molecular docking and molecular dynamics simulations, provides invaluable insights into how this compound and its analogues interact with their biological targets at an atomic level. acs.org For a target such as neuronal nitric oxide synthase (nNOS), docking studies would be employed to predict the binding pose of the ligand in the enzyme's active site. ossila.com
These models would likely reveal several key interactions:
Hydrogen Bonding: The imidazole ring is a prime candidate for forming hydrogen bonds. The N-1 hydrogen can act as a hydrogen bond donor, while the N-3 nitrogen can act as an acceptor, anchoring the molecule to specific amino acid residues (e.g., glutamate, aspartate, or backbone carbonyls) in the active site. nih.gov
Hydrophobic Interactions: The 2-(trifluoromethyl)phenyl group would likely be situated within a hydrophobic pocket of the target protein. The trifluoromethyl group itself can form favorable interactions and displace water molecules, contributing to binding affinity.
Conformational Restriction: As suggested by crystal structures of related molecules, the ortho-trifluoromethyl group forces a non-planar conformation between the phenyl and imidazole rings. nih.gov Computational models can confirm if this specific twisted conformation is the preferred one for binding, explaining the enhanced potency of the ortho-substituted analogue. researchgate.netnih.gov
These computational approaches are essential for rational drug design, helping to explain observed SAR data and guiding the synthesis of new, more potent, and selective derivatives. acs.org
Pharmacophore Identification and Lead Optimization Strategies Based on Structural Modification
A pharmacophore is an abstract representation of the molecular features essential for a molecule's biological activity. unina.it For the this compound scaffold, a consensus pharmacophore model can be developed based on its known active analogues. Such a model would typically include:
A Hydrogen Bond Donor/Acceptor: Representing the imidazole N-H and N-3 lone pair.
An Aromatic/Hydrophobic Center: Corresponding to the phenyl ring.
A Hydrophobic/Electron-Withdrawing Feature: Representing the trifluoromethyl group.
This pharmacophore model serves as a powerful tool for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity. jcdr.net
Once a hit compound is identified, lead optimization strategies are employed to improve its drug-like properties. For this scaffold, these strategies include:
Systematic SAR Exploration: Synthesizing a focused library of analogues by modifying substituents at all available positions on the phenyl and imidazole rings to enhance potency and selectivity. nih.govresearchgate.net
Improving Physicochemical Properties: Modifications are made to improve solubility, permeability, and metabolic stability. For example, in a different heterocyclic series, a 2-chlorophenyl group was replaced with a 2-fluorophenyl group to prevent atropisomerism and improve drug-like properties. acs.org
Targeting Selectivity: Fine-tuning the structure is crucial for achieving selectivity for a specific biological target (e.g., nNOS over other NOS isoforms), which is critical for minimizing off-target side effects. ossila.comsigmaaldrich.com
These optimization campaigns aim to convert a promising hit molecule into a viable drug candidate with a favorable efficacy and safety profile. unimelb.edu.au
Development of Targeted Molecular Probes for Biological System Interrogation
The unique structural and chemical properties of the this compound scaffold make it an excellent candidate for the development of targeted molecular probes. These probes are essential tools for studying biological systems, allowing for the visualization and quantification of specific targets in cells and tissues.
A clear example of this potential is the use of a related phenylimidazole ligand to create a cyclometalated ruthenium complex. This complex functions as a chromogenic sensor, changing color in the presence of specific analytes like fluoride (B91410) and nitrite, thereby enabling their detection. ossila.com This demonstrates that the scaffold can be readily complexed with transition metals to generate probes with a clear optical output.
Building on this, the this compound core could be developed into various types of probes:
Fluorescent Probes: By conjugating the scaffold to a fluorophore, it could be used to image the distribution of its biological target (e.g., nNOS) in living cells via fluorescence microscopy.
Radiolabeled Probes: Attaching a positron-emitting radionuclide would enable the use of the molecule as a tracer for Positron Emission Tomography (PET) imaging, allowing for non-invasive visualization and quantification of the target in vivo.
Affinity-Based Probes: Immobilizing the scaffold on a solid support could be used for affinity chromatography to isolate and identify its binding partners from complex biological samples.
Biorthogonal Chemistry Applications for Derivatization and Bioconjugation
Biorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govresearchgate.net These reactions provide powerful tools for labeling biomolecules, tracking drugs, and activating therapeutics in situ. nih.gov While no specific biorthogonal applications of this compound have been published, its structure is highly amenable to modification for such purposes.
The scaffold could be derivatized by introducing a bioorthogonal handle, such as an azide (B81097) or a terminal alkyne group. This modification could be achieved at several positions, including the N-1 atom of the imidazole or on the phenyl ring. An appropriately functionalized version of the molecule could then participate in well-established bioorthogonal reactions, including:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A rapid and catalyst-free "click" reaction that is widely used for in vivo labeling. eurjchem.com
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: An extremely fast reaction between a tetrazine and a strained alkene or alkyne, ideal for real-time imaging applications. nih.gov
These modifications would enable advanced applications such as targeted drug delivery, where the imidazole derivative could be "clicked" onto a tumor-targeting antibody, or for proteomic studies where it could be used to identify its protein targets within a cell. nih.gov
Mechanistic Biological Activity of 2 2 Trifluoromethyl Phenyl 1h Imidazole Derivatives
Investigation of Enzyme Inhibition Mechanisms at a Molecular Level (in vitro studies)
Derivatives of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole have been identified as potent inhibitors of several key enzymes. The specific compound 1-[2-(trifluoromethyl)phenyl]imidazole, also known as TRIM, is a potent inhibitor of neuronal nitric oxide synthase (nNOS). ossila.comsigmaaldrich.com Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a critical signaling molecule.
Other imidazole-based compounds have demonstrated inhibitory activity against different enzymes. For instance, computationally designed imidazole (B134444) derivatives have been shown to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression. elsevierpure.comnih.gov In vitro assays revealed that specific compounds, such as 2c and 2d in one study, could inhibit EGFR with IC50 values of 617.33 ± 0.04 nM and 710 ± 0.05 nM, respectively. nih.gov Further modification of these derivatives led to even more potent EGFR inhibition, with compound 3c showing an IC50 value of 236.38 ± 0.04 nM, comparable to the standard EGFR inhibitor erlotinib. elsevierpure.comnih.gov
Additionally, the imidazole scaffold is found in inhibitors of other enzyme classes. Studies have reported on imidazole derivatives that act as inhibitors of indoleamine 2,3-dioxygenase (IDO), topoisomerases, and metallo-β-lactamases, highlighting the versatility of this chemical structure in targeting diverse enzymatic activities. nih.govnih.govnih.gov
Table 1: In Vitro Enzyme Inhibition by Imidazole Derivatives
| Derivative Class | Target Enzyme | Potency (IC50) | Reference |
|---|---|---|---|
| 1-[2-(trifluoromethyl)phenyl]imidazole (TRIM) | Neuronal Nitric Oxide Synthase (nNOS) | Potent inhibitor | ossila.comsigmaaldrich.com |
| Imidazole-based derivatives (2c, 2d) | Epidermal Growth Factor Receptor (EGFR) | 617.33 nM, 710 nM | nih.gov |
| Imidazole-based derivative (3c) | Epidermal Growth Factor Receptor (EGFR) | 236.38 nM | nih.gov |
| 1H-imidazole-2-carboxylic acid derivatives | VIM-Type Metallo-β-lactamase | Potent inhibitors | nih.gov |
Receptor Binding Studies and Affinity Determination (in vitro, non-human models)
The interaction of imidazole derivatives with various receptors has been explored to understand their mechanism of action. One study on a fluorophenyl-imidazole derivative demonstrated a reduction in the levels of Toll-like receptor 4 (TLR4) in RAW 264.7 macrophages. nih.gov TLR4 is a key receptor involved in initiating inflammatory responses.
Other research has focused on adrenergic receptors. A structure-activity relationship study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, which are structurally related to the core compound, revealed binding affinity for both alpha 1- and alpha 2-adrenergic receptors in rat brain tissue. nih.gov These studies indicate that the nature of substituents on the imidazole ring system plays a crucial role in binding affinity and selectivity. nih.gov Furthermore, patents have described 1H-imidazole derivatives as modulators of cannabinoid receptors, suggesting another potential class of receptor targets for this compound family. google.comgoogle.com
Modulation of Cellular Signaling Pathways (in vitro, non-human cellular models)
The biological effects of these compounds are often mediated by their ability to modulate intracellular signaling pathways. A fluorophenyl-imidazole derivative was found to inhibit the phosphorylation of p38 MAPK and the translocation of the p65 subunit of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov NF-κB is a critical transcription factor that governs the expression of many pro-inflammatory genes.
In the context of cancer research, certain imidazole derivatives have been shown to interfere with the cell cycle. One such derivative was reported to induce cell cycle arrest in the G2/M phase in A549 lung cancer cells. rsc.org Another study on a different imidazole derivative demonstrated that it could halt the cell cycle at the sub-G1 phase and induce an increase in reactive oxygen species (ROS) in a manner independent of mitochondria. nih.gov
Antimicrobial Action Mechanisms Against Specific Pathogens (in vitro analysis)
The imidazole scaffold is a core component of many antimicrobial agents. The mechanism of action for nitroimidazole derivatives involves the chemical reduction of the nitro group within anaerobic pathogens, leading to the formation of a short-lived, cytotoxic nitro radical anion. nih.gov
While not a direct derivative, studies on N-(trifluoromethyl)phenyl substituted pyrazoles offer insights into potential mechanisms, showing broad inhibitory effects on macromolecular synthesis in bacteria. nih.gov More directly related, 2-(trifluoromethyl)-1H-benzimidazole derivatives have demonstrated potent in vitro activity against a range of protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds showing nanomolar efficacy. researchgate.netnih.gov Furthermore, 1H-imidazole-2-carboxylic acid derivatives have been shown to act synergistically with antibiotics like meropenem (B701) against resistant bacteria by inhibiting metallo-β-lactamases, enzymes that confer resistance. nih.gov These inhibitors were demonstrated to cross the bacterial outer membrane to reach their target. nih.gov
Anticancer Mechanisms at a Cellular or Molecular Level (in vitro studies)
The anticancer activity of imidazole derivatives is multifaceted. As mentioned, inhibition of the EGFR signaling pathway is a key mechanism for some derivatives. elsevierpure.comnih.gov Beyond enzyme inhibition, these compounds exert their effects through various cellular processes.
In vitro studies on A549 lung cancer cells revealed that an imidazole derivative could inhibit anchorage-independent growth and cell migration. rsc.org The same study reported that exposure to the compound led to cellular senescence, a state of irreversible cell cycle arrest. rsc.org Other imidazole derivatives have been found to induce antiproliferative effects in different cancer cell lines, including melanoma and breast cancer. semanticscholar.org The general anticancer mechanisms attributed to the broader class of imidazoles include interference with DNA synthesis and inhibition of topoisomerases and microtubules. nih.gov
Table 2: In Vitro Anticancer Mechanisms of Imidazole Derivatives
| Derivative | Cell Line | Mechanism | Reference |
|---|---|---|---|
| NSC 771432 | A549 (Lung) | G2/M cell cycle arrest, inhibition of cell migration, cellular senescence | rsc.org |
| Compound 3c | Multiple | EGFR inhibition, ROS induction, Sub-G1 cell cycle arrest | nih.gov |
Anti-inflammatory Mechanisms of Action (in vitro investigations)
A significant anti-inflammatory mechanism for a fluorophenyl-imidazole derivative has been elucidated in detail. nih.gov This compound was shown to modulate the immune response by inducing the repolarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-regenerative M2a phenotype. nih.gov
This immunomodulatory effect was confirmed by the compound's ability to decrease the expression of M1 markers such as TNF-α, IL-6, MCP-1, and iNOS in LPS-stimulated macrophages. nih.gov Concurrently, it increased the levels of M2 markers, including IL-4, IL-13, CD206, and arginase-1. nih.gov This polarization shift is driven by the inhibition of the NF-κB signaling pathway, demonstrating a sophisticated mechanism for resolving inflammation. nih.gov
Exploration of Selectivity and Specificity at the Molecular Target Level
The selectivity of imidazole derivatives for their molecular targets is a critical aspect of their therapeutic potential. For example, 1-[2-(trifluoromethyl)phenyl]imidazole (TRIM) is noted as an inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), suggesting a degree of selectivity over other NOS isoforms (inducible and endothelial). ossila.com
In the context of adrenergic receptor ligands, studies have shown that the stereochemistry and the nature of substituents on the imidazole scaffold are critical determinants of selectivity between α1- and α2-adrenoceptor subtypes. nih.gov For instance, specific isomers of 4-substituted imidazole derivatives displayed significantly higher affinity and agonist activity at α2-adrenoceptors compared to α1-adrenoceptors. nih.gov Similarly, certain antimicrobial derivatives have shown potent activity against bacterial pathogens with low toxicity towards human cells, indicating a favorable selectivity for prokaryotic over eukaryotic targets. nih.gov
Applications of 2 2 Trifluoromethyl Phenyl 1h Imidazole in Catalysis and Advanced Materials Science
Ligand Design for Homogeneous and Heterogeneous Catalysis
The imidazole (B134444) moiety in 2-[2-(trifluoromethyl)phenyl]-1H-imidazole provides a key coordination site for metal ions, making it an attractive component in ligand design for both homogeneous and heterogeneous catalysis. While direct catalytic applications of this specific imidazole derivative are emerging, the broader family of 2-phenylimidazoles has been extensively studied as ligands in various metal-catalyzed reactions.
In homogeneous catalysis , 2-phenylimidazole derivatives have been successfully employed as ligands for palladium in cross-coupling reactions. For instance, palladium(II) complexes of 2-phenylimidazole have demonstrated catalytic activity in Mizoroki-Heck and Suzuki-Miyaura coupling reactions acs.org. The nitrogen atoms of the imidazole ring act as effective donors, stabilizing the metal center and facilitating the catalytic cycle. The electronic properties of the phenyl ring, influenced by substituents such as the trifluoromethyl group, can modulate the catalytic activity of the metal complex. The electron-withdrawing nature of the -CF3 group in this compound is expected to influence the electron density at the metal center, thereby tuning its reactivity and selectivity.
While specific examples of this compound in heterogeneous catalysis are not extensively documented, the imidazole framework is a common feature in ligands used for this purpose. The ability of the imidazole nitrogen to bind to metal surfaces or be incorporated into solid supports makes it a versatile anchor for catalytic species.
A related isomer, 1-[2-(trifluoromethyl)phenyl]imidazole, has shown a strong binding affinity for transition metals like iridium (Ir) and ruthenium (Ru) ossila.com. This suggests that the 2-substituted isomer would also form stable complexes, a critical attribute for a successful ligand. The trifluoromethyl group can enhance the stability and catalytic performance of the resulting metal complexes.
Table 1: Comparison of Catalytic Activity of Palladium Complexes with Phenylimidazole-type Ligands
| Catalyst System | Reaction Type | Key Findings | Reference |
| 2-Phenylimidazole-PdCl2 | Mizoroki-Heck, Suzuki-Miyaura | Effective precatalyst system. | acs.org |
| 1-[2-(trifluoromethyl)phenyl]imidazole-Iridium(III) complexes | OLED applications (related to catalysis) | High photoluminescence quantum yields. | ossila.com |
Organocatalytic Applications of the Imidazole Core
The imidazole core itself possesses catalytic activity, capable of acting as a Brønsted base or acid, and as a nucleophilic catalyst. While the direct use of this compound as an organocatalyst is not widely reported, the fundamental reactivity of the imidazole ring is well-established in promoting various organic transformations.
Proline and its derivatives, which can be considered related to imidazoles in their ability to form enamines and participate in hydrogen bonding, are highly effective organocatalysts for a range of asymmetric reactions, including Mannich, nitro-Michael, and aldol reactions organic-chemistry.org. This highlights the potential of N-heterocyclic compounds in organocatalysis. The presence of the trifluoromethylphenyl group in this compound could influence its acidity and basicity, potentially modulating its catalytic activity and selectivity in such transformations. Further research is needed to explore the specific organocatalytic applications of this particular substituted imidazole.
Role as Building Blocks in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis nih.govthe-innovation.orgresearchgate.netsciopen.com. The ability to tune the properties of these materials by judicious selection of the organic linkers is a key aspect of their design. Imidazole-containing molecules are frequently used as linkers in the synthesis of MOFs, particularly a subclass known as Zeolitic Imidazolate Frameworks (ZIFs) researchgate.net.
While the direct incorporation of this compound into MOF or COF structures is not yet a central focus of reported research, its structural motifs are highly relevant. The imidazole ring provides the necessary coordination sites to connect metal nodes in MOFs, and the phenyl group offers a rigid backbone. The trifluoromethyl substituent can impart specific properties to the resulting framework, such as hydrophobicity and altered electronic characteristics, which could be beneficial for specific applications like gas separation or catalysis. The synthesis of new MOFs and COFs often involves the exploration of novel organic linkers, and this compound represents a promising candidate for future investigations in this area nih.govthe-innovation.orgresearchgate.netsciopen.com.
Applications in Polymer Chemistry and Functional Material Synthesis
The incorporation of specific functional groups into polymer backbones is a powerful strategy for creating materials with desired properties. The this compound moiety has been explored as a component in the synthesis of high-performance polymers, particularly polyimides.
Polyimides are known for their excellent thermal stability, mechanical strength, and dielectric properties. The introduction of fluorine-containing groups, such as the trifluoromethylphenyl unit, can further enhance these properties, leading to materials with low dielectric constants, reduced water absorption, and improved processability kpi.uaresearchgate.net. For example, polyimides have been synthesized from diamines containing both triphenyl imidazole and trifluoromethyl groups researchgate.net. These polymers exhibit good solubility in organic solvents, high thermal stability, and desirable optical properties, making them suitable for applications in microelectronics and optoelectronics researchgate.netnih.gov.
The general synthetic route to these functional polyimides involves the polycondensation of a diamine monomer containing the desired functional groups with a dianhydride. The resulting polyamic acid is then chemically or thermally converted to the final polyimide.
Table 2: Properties of Polyimides Containing Trifluoromethyl and Imidazole Moieties
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (T10) | Dielectric Constant (at 1 MHz) | Reference |
| 6FDA/PBAI | 285 °C | 520 °C | Not Reported | researchgate.net |
| 6FDA/MPBAI | 295 °C | 530 °C | Not Reported | researchgate.net |
| Fluorinated Polyimide (from diamine I) | >350 °C | ~500 °C | 2.8 - 3.2 | kpi.ua |
Development of Chemical and Biosensing Platforms Based on Imidazole Derivatives
The ability of the imidazole ring to coordinate with metal ions and participate in hydrogen bonding makes it an excellent recognition element for the development of chemical and biosensing platforms. While sensors based specifically on this compound are not extensively documented, related imidazole derivatives have shown significant promise in this area.
For instance, a cyclometalated ruthenium complex featuring a phenylimidazole ligand has been utilized as a chromogenic sensor for the detection of fluoride (B91410) ions ossila.com. The interaction of the fluoride ion with the sensor molecule leads to a distinct color change, allowing for visual detection. Similarly, other fluorescent imidazole-based chemosensors have been developed for the detection of various ions, such as cyanide and mercury rsc.org. Phenanthroimidazole-based fluorescent sensors have also been designed for the detection of zinc ions and hydrogen sulfide in living cells rsc.orgresearchgate.net.
The principle behind these sensors often involves a change in the photophysical properties of the molecule upon binding to the target analyte. This can manifest as a change in fluorescence intensity ("turn-on" or "turn-off" sensing), a shift in the emission wavelength, or a change in absorbance. The trifluoromethylphenyl group in this compound could be leveraged to fine-tune the electronic properties of such sensors, potentially leading to improved sensitivity and selectivity. Furthermore, imidazole-containing polymers have been used to create electrochemical sensors, for example, in molecularly imprinted polymers for the detection of metronidazole nih.gov.
Exploration in Optoelectronic and Supramolecular Materials
The unique photophysical properties of imidazole derivatives have led to their exploration in the development of optoelectronic and supramolecular materials. The combination of a conjugated aromatic system with the coordinating imidazole ring allows for the creation of molecules and materials with interesting luminescent and self-assembly properties.
In the field of optoelectronics , complexes of iridium(III) with the related 1-[2-(trifluoromethyl)phenyl]imidazole ligand have been shown to exhibit high photoluminescence quantum yields (up to 53%) and are used in the fabrication of highly efficient organic light-emitting diodes (OLEDs) ossila.com. These complexes can achieve high current efficiencies in OLED devices ossila.com. The trifluoromethyl group plays a crucial role in tuning the electronic properties of the complex, which in turn affects its emission color and efficiency. The study of various imidazole-based small molecules has demonstrated their potential as blue-emitting materials for OLEDs, with some devices achieving high luminance and current efficiency .
Table 3: Performance of an OLED Device Using a 1-[2-(trifluoromethyl)phenyl]imidazole-Iridium(III) Complex
| Parameter | Value |
| Photoluminescence Quantum Yield | 53% |
| Current Efficiency (at 1000 cd/m²) | 20 cd/A |
The imidazole moiety is also a key component in supramolecular chemistry , where non-covalent interactions are used to construct large, well-defined assemblies nih.govopenresearchlibrary.orggrc.orgresearchgate.netnih.gov. The hydrogen bonding capabilities of the N-H group and the potential for π-π stacking interactions between the aromatic rings of this compound make it a suitable building block for supramolecular structures. These self-assembled architectures can find applications in areas such as drug delivery, catalysis, and materials science openresearchlibrary.orgresearchgate.net. The thermodynamic properties and cohesive interactions in phenylimidazoles, which govern their self-assembly, have been the subject of detailed study acs.org.
Emerging Research Avenues and Future Perspectives for 2 2 Trifluoromethyl Phenyl 1h Imidazole Chemistry
Development of Advanced and Automated Synthetic Methodologies
The synthesis of imidazole (B134444) derivatives has seen significant progress, with a strong emphasis on developing more efficient and environmentally friendly methods. bohrium.com Traditional synthetic routes are often being replaced by modern techniques that offer higher yields, greater purity, and reduced environmental impact. researchgate.net The incorporation of automation into these advanced synthetic methodologies presents a frontier for the production of 2-[2-(trifluoromethyl)phenyl]-1H-imidazole and its derivatives.
Advanced synthetic methods for imidazole derivatives include microwave-assisted and ultrasound-promoted reactions. researchgate.net These techniques can accelerate reaction times and improve yields compared to conventional heating methods. Furthermore, the development of catalyst-free and solvent-free reaction conditions is a key focus of green chemistry approaches to imidazole synthesis. bohrium.comresearchgate.net The use of heterogeneous catalysts is also a promising area, as they can be easily separated from the reaction mixture and reused, contributing to more sustainable processes. bohrium.comingentaconnect.com
Automated synthesis platforms, integrated with these advanced methodologies, can enable high-throughput screening of reaction conditions to rapidly identify optimal parameters for the synthesis of this compound. This can significantly reduce the time and resources required for process development and optimization.
Exploration of Novel Biological Targets and Therapeutic Areas
The imidazole scaffold is a well-established pharmacophore present in numerous therapeutic agents. nih.gov Derivatives of imidazole have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The unique structural characteristics of the imidazole ring allow it to interact with various enzymes and receptors through multiple types of non-covalent interactions. nih.gov
For this compound, the presence of the trifluoromethyl group can significantly influence its pharmacokinetic and pharmacodynamic properties. This opens up possibilities for exploring its potential against a variety of novel biological targets. Research is ongoing to investigate the efficacy of imidazole-based compounds in new therapeutic areas. For instance, pyrazole-based imidazole derivatives have been identified as potent inhibitors of human carbonic anhydrase isoenzymes CA-II and CA-IX, which are implicated in cancer. nih.gov
The exploration of new biological targets for this compound and its analogs will likely involve a combination of high-throughput screening, computational modeling, and detailed mechanistic studies to elucidate their modes of action.
Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. nih.govresearchgate.net These powerful computational tools can be applied at various stages, from identifying novel drug targets to predicting the properties of new chemical entities. nih.govbohrium.com For this compound, AI and ML can be instrumental in designing new derivatives with enhanced biological activity and optimized physicochemical properties. nih.gov
Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. bohrium.comnih.gov These models can then be used to virtually screen large libraries of potential derivatives of this compound, identifying candidates with a high probability of success. nih.gov This approach can significantly accelerate the hit-to-lead optimization process.
Furthermore, AI can be used for de novo drug design, generating entirely new molecular structures with desired properties. mednexus.org By integrating AI and ML into the research pipeline for this compound, researchers can explore a vast chemical space and more efficiently identify promising new compounds for further development.
Sustainable Chemistry Approaches for Synthesis and Application Development
The principles of green chemistry are increasingly being integrated into the synthesis of imidazole derivatives to minimize the environmental impact of chemical processes. researchgate.net These approaches focus on the use of environmentally benign solvents, such as water, and the development of catalyst- and solvent-free reaction conditions. researchgate.netnih.gov For the synthesis of this compound, the adoption of green chemistry principles can lead to more sustainable and cost-effective manufacturing processes.
Key aspects of sustainable chemistry in this context include:
Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional methods. researchgate.net
Ultrasound-promoted synthesis: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to traditional heating. researchgate.net
Use of green catalysts: The development of non-toxic and recyclable catalysts is a central theme in green chemistry. researchgate.net
Solvent-free reactions: Conducting reactions in the absence of volatile organic solvents eliminates a major source of chemical waste. bohrium.comingentaconnect.com
By embracing these sustainable practices, the chemical industry can reduce its environmental footprint while continuing to innovate in the synthesis and application of compounds like this compound.
Discovery and Development of Multifunctional Materials Incorporating the Compound
The unique properties of the this compound scaffold make it an attractive building block for the development of novel multifunctional materials. The imidazole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, can be harnessed to create highly ordered supramolecular structures. nih.govacs.org
Potential applications for such materials are diverse and could include:
Sensors: The electronic properties of the imidazole ring could be modulated by the binding of specific analytes, forming the basis for chemical sensors.
Catalysts: The imidazole moiety can act as a ligand for metal centers, leading to the development of new catalysts for a range of chemical transformations.
Organic electronics: The aromatic nature of the compound suggests potential for its use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Research in this area will involve the synthesis of new derivatives of this compound with specific functional groups that can be used to tune the material's properties and facilitate its incorporation into larger assemblies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(trifluoromethyl)phenyl]-1H-imidazole, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis often involves coupling aryl halides with imidazole precursors under transition metal catalysis (e.g., Cu or Pd). For example, Sonogashira coupling or Ullmann-type reactions can introduce trifluoromethylphenyl groups to the imidazole core. Solvents like DMF or THF and catalysts such as CuI are critical for achieving high yields (70–96%) .
- Key Considerations : Temperature control (60–120°C) and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and trifluoromethyl signals (δ ~110–120 ppm in ¹⁹F NMR). IR spectroscopy confirms N-H stretches (~3400 cm⁻¹) .
- X-ray Crystallography : Resolves molecular conformation and packing (e.g., monoclinic crystal system, space group P2₁/c) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and S content (<0.4% deviation) .
Advanced Research Questions
Q. What role does this compound play in modulating transient receptor potential (TRP) channels?
- Pharmacological Insight : The compound (referred to as TRIM) inhibits TRPV2 activation by 2-aminoethoxydiphenyl borate (2-APB) at 100 μM concentrations. This is demonstrated via calcium flux assays in HEK293 cells expressing TRPV2 .
- Experimental Design : Use SKF96365 (a TRP channel blocker) as a positive control. Dose-response curves (0.1–200 μM) quantify inhibition efficacy .
Q. How can computational methods predict the binding interactions of this compound with biological targets?
- Molecular Docking : AutoDock or Schrödinger Suite models interactions with targets (e.g., enzymes or ion channels). Docking poses (e.g., 9c derivative in ) show hydrogen bonding with active-site residues and hydrophobic interactions with the trifluoromethyl group .
- MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS. RMSD/RMSF analyses validate conformational stability .
Q. What strategies are effective for evaluating the antimicrobial activity of this compound derivatives?
- In Vitro Assays :
- MIC Testing : Broth microdilution against S. aureus or E. coli (concentration range: 1–256 µg/mL). Derivatives with electron-withdrawing substituents (e.g., -Br, -CF₃) show enhanced activity .
- Time-Kill Curves : Monitor bactericidal effects over 24 hours .
Q. How do crystal structures of analogous imidazole derivatives inform molecular design?
- Structural Insights : Crystal data (e.g., a = 11.7063 Å, β = 99.725°) reveal planar imidazole rings and π-π stacking between aryl groups. Substituent positioning (e.g., 4-methoxyphenyl) influences steric hindrance and solubility .
- Design Implications : Bulky substituents reduce aggregation; polar groups (e.g., -OH) enhance aqueous solubility .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Data Reconciliation :
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
- SAR Analysis : Compare substituent effects (e.g., -CF₃ vs. -CH₃) on activity. Meta-analysis of IC₅₀ values identifies outliers .
Q. What methodologies optimize the synthesis of imidazole derivatives with enhanced bioactivity?
- Derivatization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
